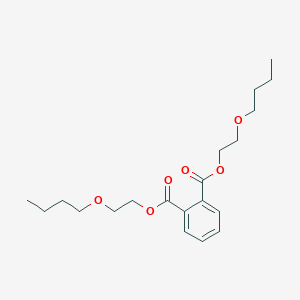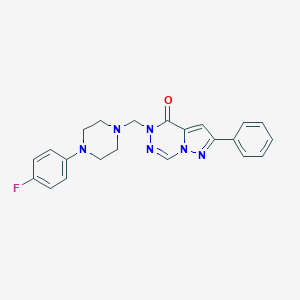
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-, also known as PFT-α, is a small molecule inhibitor of the stress-activated protein kinase (SAPK) pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α inhibits the SAPK pathway by binding to the active site of the SAPK kinase, preventing its activation. This leads to the inhibition of downstream SAPK signaling, which is involved in cell survival and proliferation. Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Effets Biochimiques Et Physiologiques
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α has been shown to have a range of biochemical and physiological effects. In cancer cells, Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α inhibits cell proliferation and induces apoptosis. In inflammatory cells, Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α inhibits the production of pro-inflammatory cytokines and chemokines. In animal models of neurodegenerative diseases, Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α has been shown to protect against neuronal damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α is its specificity for the SAPK pathway, which makes it a useful tool for studying the role of this pathway in various diseases. Additionally, Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α is its limited bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α. One area of interest is its potential use in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, further studies are needed to determine the optimal dosing and administration of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α for various diseases. Finally, there is a need for the development of more potent and bioavailable derivatives of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α for use in therapeutic applications.
Méthodes De Synthèse
The synthesis of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α involves the reaction of 4-(4-fluorophenyl)-1-piperazinecarboxaldehyde with 2-phenylpyrazolo[1,5-a]pyrimidin-7-one in the presence of a reducing agent. The product is then purified using column chromatography and characterized using spectroscopic methods.
Applications De Recherche Scientifique
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α has been shown to have a broad range of therapeutic applications in scientific research. It has been extensively studied for its potential anti-cancer properties, as it inhibits the SAPK pathway, which is involved in cancer cell survival and proliferation. Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α has been studied for its potential neuroprotective effects, as it has been shown to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
148680-62-0 |
|---|---|
Nom du produit |
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl- |
Formule moléculaire |
C22H21FN6O |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C22H21FN6O/c23-18-6-8-19(9-7-18)27-12-10-26(11-13-27)16-29-22(30)21-14-20(25-28(21)15-24-29)17-4-2-1-3-5-17/h1-9,14-15H,10-13,16H2 |
Clé InChI |
SOUIHMOJVCWUSE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)C5=CC=C(C=C5)F |
SMILES canonique |
C1CN(CCN1CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Autres numéros CAS |
148680-62-0 |
Synonymes |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-8-phenyl-1,3,4,9-tetrazab icyclo[4.3.0]nona-2,6,8-trien-5-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)
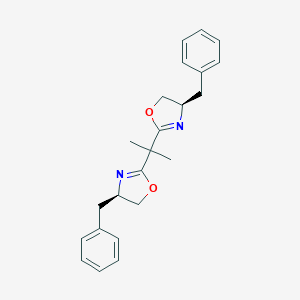
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
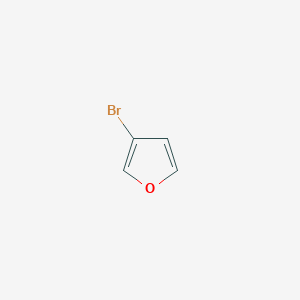
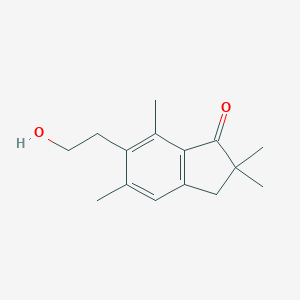
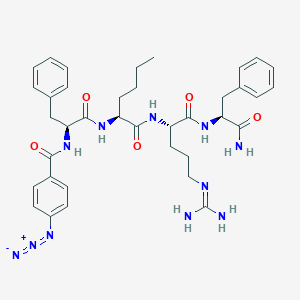
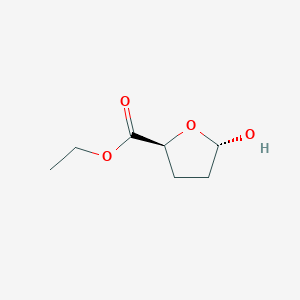
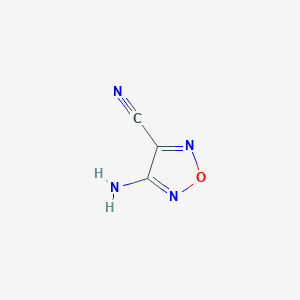
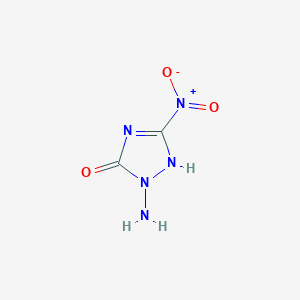
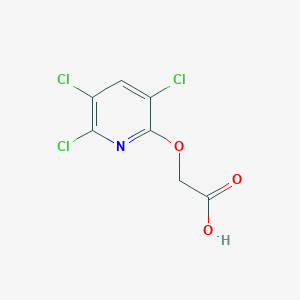
![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)
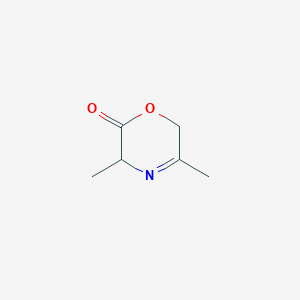
![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)
